

# AMG 837 Calcium Hydrate: A Technical Overview of Oral Bioavailability and Pharmacokinetics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).<sup>[1][2][3][4][5]</sup> Developed as a potential therapeutic agent for type 2 diabetes, AMG 837 enhances glucose-stimulated insulin secretion (GSIS).<sup>[2][3][5]</sup> Preclinical studies, primarily in rodent models, have demonstrated its excellent oral bioavailability and robust in vivo efficacy.<sup>[1][2][3][5][6]</sup> This technical guide provides a comprehensive summary of the available data on the oral bioavailability and pharmacokinetics of **AMG 837 calcium hydrate**, including detailed experimental methodologies and key quantitative data. While AMG 837 entered clinical trials, its development was discontinued, reportedly due to concerns over toxicity.<sup>[7][8]</sup>

## Pharmacokinetic Profile

Preclinical pharmacokinetic studies of AMG 837 have been conducted in multiple species, with the most detailed publicly available data coming from studies in rats.<sup>[2][3]</sup> The compound exhibits a favorable pharmacokinetic profile, characterized by high oral bioavailability.<sup>[1][2][3][5][6]</sup>

## Table 1: Single-Dose Oral Pharmacokinetic Parameters of AMG 837 in Rats

| Parameter            | Value       | Species           | Oral Dose | Reference                                                   |
|----------------------|-------------|-------------------|-----------|-------------------------------------------------------------|
| Bioavailability (%F) | 84%         | Zucker Fatty Rats | 0.5 mg/kg | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Cmax (Total Plasma)  | 1.4 $\mu$ M | Zucker Fatty Rats | 0.5 mg/kg | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

**Table 2: Total Plasma Concentrations of AMG 837 in Zucker Fatty Rats After 21 Days of Oral Dosing**

| Oral Dose  | Total Plasma                      | Reference           |
|------------|-----------------------------------|---------------------|
|            | Concentration (30 mins post-dose) |                     |
| 0.03 mg/kg | 266 $\pm$ 6 nM                    | <a href="#">[3]</a> |
| 0.1 mg/kg  | 756 $\pm$ 13 nM                   | <a href="#">[3]</a> |
| 0.3 mg/kg  | 2046 $\pm$ 49 nM                  | <a href="#">[3]</a> |

## Experimental Protocols

### Animal Models

The in vivo studies characterizing the pharmacokinetics and pharmacodynamics of AMG 837 were primarily conducted in 8-week-old male Zucker fatty rats and normal Sprague-Dawley rats.[\[1\]](#)[\[2\]](#)[\[3\]](#) Zucker fatty rats are a model of obesity and insulin resistance.

## Pharmacokinetic Study Protocol

For the single-dose pharmacokinetic study, AMG 837 was administered as a single 0.5 mg/kg oral dose to rats.[\[2\]](#)[\[3\]](#) While the full details of the experimental protocol for determining the pharmacokinetic parameters were cited as "in preparation" in the primary publications, the key reported outcomes were the oral bioavailability (%F) and the maximum total plasma concentration (Cmax).[\[2\]](#)[\[3\]](#)

## In Vivo Efficacy and Plasma Concentration Study Protocol

In a 21-day study, Zucker fatty rats were administered AMG 837 daily by oral gavage at doses of 0.03, 0.1, and 0.3 mg/kg.<sup>[2][3]</sup> An intraperitoneal glucose tolerance test (IPGTT) was performed thirty minutes after the first dose and again after the final dose on day 21.<sup>[2][3]</sup> Total plasma concentrations of AMG 837 were determined 30 minutes following the final dose.<sup>[3]</sup>

## In Vitro Assays

The activity of AMG 837 on the GPR40 receptor was characterized through several in vitro assays, including:

- GTP $\gamma$ S binding assays<sup>[2][3][5]</sup>
- Inositol phosphate accumulation assays<sup>[2][3][5]</sup>
- Ca $^{2+}$  flux assays<sup>[2][3][5]</sup>

These assays were conducted in cell lines expressing the GPR40 receptor from various species, including human, mouse, rat, dog, and rhesus monkey.<sup>[2][3]</sup>

## Mechanism of Action: GPR40 Signaling Pathway

AMG 837 acts as a partial agonist of GPR40.<sup>[4]</sup> The activation of GPR40 by agonists like AMG 837 in pancreatic  $\beta$ -cells is believed to couple with the G $\alpha$ q protein subunit.<sup>[9]</sup> This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates an increase in intracellular calcium levels, which, along with the activation of protein kinase C (PKC) by DAG, enhances glucose-stimulated insulin secretion.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

Caption: GPR40 signaling pathway activated by AMG 837.

## Experimental Workflow for In Vivo Efficacy Assessment

The preclinical in vivo efficacy of AMG 837 was evaluated through a structured experimental workflow involving both acute and chronic administration in a diabetic rodent model.



[Click to download full resolution via product page](#)

Caption: Workflow for 21-day in vivo study of AMG 837.

## Discussion

The available preclinical data demonstrate that **AMG 837 calcium hydrate** is a potent, orally bioavailable GPR40 agonist.<sup>[1][6]</sup> In rodent models of type 2 diabetes, it effectively improves glucose tolerance by enhancing glucose-stimulated insulin secretion.<sup>[2][3]</sup> The high oral bioavailability of 84% in rats suggests efficient absorption from the gastrointestinal tract.<sup>[1][2][3]</sup>

It is important to note the significant impact of plasma protein binding on the in vitro activity of AMG 837. The presence of human serum albumin markedly reduces its potency, indicating that a large fraction of the drug is bound to albumin in the circulation.<sup>[2][3]</sup> Despite this, the total plasma concentrations achieved in vivo were sufficient to elicit a pharmacological response.<sup>[3]</sup>

While the preclinical profile of AMG 837 was promising, its clinical development was halted.<sup>[7]</sup> This underscores the challenges in translating preclinical findings to human studies and the importance of thorough safety and toxicology assessments in drug development.

## Conclusion

**AMG 837 calcium hydrate** exhibits excellent oral bioavailability and pharmacokinetics in preclinical rodent models, consistent with its potent GPR40 agonism and efficacy in improving glycemic control. The data summarized herein provide a valuable technical resource for researchers in the field of diabetes and GPR40-targeted drug discovery. The discontinuation of its clinical development highlights the critical need to consider all aspects of a drug candidate's profile, including potential safety liabilities, alongside its pharmacokinetic and pharmacodynamic properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]
- 4. A Potent Class of GPR40 Full Agonists Engages the Enteroinsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [AMG 837 Calcium Hydrate: A Technical Overview of Oral Bioavailability and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10752487#amg-837-calcium-hydrate-oral-bioavailability-and-pharmacokinetics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)